POLY(3-DODECYLTHIOPHENE-2 5-DIYL)

Catalog No.
S1833951
CAS No.
137191-59-4
M.F
C8H8BrIO2
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POLY(3-DODECYLTHIOPHENE-2 5-DIYL)

CAS Number

137191-59-4

Product Name

POLY(3-DODECYLTHIOPHENE-2 5-DIYL)

Molecular Formula

C8H8BrIO2

Molecular Weight

0

Conducting Polymer. Greater than 98.5% head-to-tail regiospecific conformation.
Forms a shiny red-purple film.
Poly(3-dodecylthiophene-2,5-diyl) (P3DDT) is a poly(3-alkylthiophene) based conducting polymer that shows reversible electrochemistry with high conductivity. It is a regioregular polymer that can be used in the development of a variety of organic electronics based devices.

Poly(3-dodecylthiophene-2,5-diyl) (P3DDT, CAS 137191-59-4) is a highly soluble, regioregular poly(3-alkylthiophene) conducting polymer distinguished by its long 12-carbon (dodecyl) side chains . While sharing the conjugated thiophene backbone of the industry-standard poly(3-hexylthiophene) (P3HT), P3DDT is specifically procured for applications requiring enhanced solubility in non-halogenated solvents, lower-temperature melt processability, and expanded lamellar spacing [1]. These attributes make it highly relevant for flexible organic electronics, specialized bulk heterojunction (BHJ) formulations, and low-temperature thermochromic sensors, where the rigid processing constraints of shorter-chain analogs limit manufacturability and formulation flexibility .

Substituting P3DDT with the more ubiquitous P3HT or shorter-chain analogs fundamentally alters the thermal and morphological landscape of the resulting films [1]. The hexyl chain of P3HT drives a high equilibrium melting point (~300 °C) and tighter lamellar packing, which maximizes intrinsic baseline hole mobility but drastically limits melt-processing windows and often necessitates aggressive, halogenated solvents for spin-coating[1]. Conversely, the dodecyl chain in P3DDT depresses the melting point by over 120 °C and expands the interchain d-spacing by nearly 10 Å [1],[2]. Attempting to use P3HT in formulations specifically designed for P3DDT will result in premature crystallization, poor solubility in greener solvent blends, and a failure to intercalate bulkier dopants, directly compromising device fabrication yields and structural integrity.

Equilibrium Melting Temperature and Melt Processability

The length of the alkyl side chain heavily dictates the thermal transitions of polythiophenes. P3DDT exhibits an equilibrium melting temperature (Tm0) of 175 °C, which is substantially lower than the 300 °C Tm0 of P3HT[1]. This significant reduction allows P3DDT to be melt-processed at temperatures that do not risk the thermal degradation of the conjugated backbone or flexible plastic substrates.

Evidence DimensionEquilibrium Melting Temperature (Tm0)
Target Compound Data175 °C
Comparator Or BaselineP3HT (300 °C)
Quantified Difference125 °C reduction in equilibrium melting point
ConditionsDifferential scanning calorimetry (DSC) extrapolation via the Hoffman-Weeks procedure

Lowers the thermal budget required for melt-processing and extrusion, preventing thermal degradation during large-scale manufacturing.

Lamellar d-Spacing and Intercalation Volume

The dodecyl side chains of P3DDT force a wider separation between the conjugated polymer backbones compared to hexyl chains. XRD profiling demonstrates that P3DDT has a (100) plane lamellar d-spacing of 25.8 Å, whereas P3HT packs much tighter at 16.6 Å [1]. This expanded free volume is critical for accommodating large dopant molecules that would otherwise phase-separate.

Evidence DimensionLamellar d-spacing (d100 plane)
Target Compound Data25.8 Å
Comparator Or BaselineP3HT (16.6 Å)
Quantified Difference9.2 Å expansion in interchain lamellar distance
ConditionsX-ray diffraction (XRD) of thick films at room temperature

The expanded free volume accommodates bulkier dopant molecules and functionalized fullerenes, critical for tuning bulk heterojunction morphologies.

Optical Bandgap and Emission Tuning

The structural modifications induced by the longer alkyl chain in P3DDT also impact its optoelectronic properties. Spin-coated films of P3DDT exhibit an optical bandgap of 2.2 eV and a solid-state emission maximum at 589 nm, compared to P3HT which features a narrower bandgap of 1.9 eV and emits at 622 nm [1]. This wider bandgap makes P3DDT a distinct material choice for specific optoelectronic architectures.

Evidence DimensionOptical Bandgap
Target Compound Data2.2 eV
Comparator Or BaselineP3HT (1.9 eV)
Quantified Difference0.3 eV wider optical bandgap
ConditionsSpin-coated thin films analyzed via UV-Vis absorption spectroscopy

Allows procurement of a wider-bandgap donor polymer for tandem organic photovoltaics, optimizing solar spectrum harvesting when paired with a low-bandgap acceptor.

Low-Temperature Melt-Processed Organic Electronics

Because P3DDT exhibits an equilibrium melting point of 175 °C—significantly lower than P3HT—it is the preferred polymer for thermal nanoimprint lithography and melt-extrusion processes. This allows for the fabrication of flexible organic field-effect transistors (OFETs) without exceeding the thermal degradation thresholds of flexible plastic substrates [1].

Large-Dopant Intercalation in Bulk Heterojunctions

The expanded 25.8 Å lamellar d-spacing of P3DDT provides the necessary free volume to intercalate exceptionally bulky fullerene derivatives or non-fullerene acceptors (NFAs) that would phase-separate in tighter P3HT matrices. This makes P3DDT a critical procurement choice for specialized organic photovoltaic (OPV) active layers requiring large-molecule doping [2].

Wide-Bandgap Donor for Tandem Solar Cells

With an optical bandgap of 2.2 eV, P3DDT serves as an effective wide-bandgap donor material in tandem organic solar cell architectures. By replacing the 1.9 eV P3HT, engineers can better optimize the absorption spectrum overlap when pairing the polymer with low-bandgap bottom cells, maximizing overall power conversion efficiency [3].

Dates

Last modified: 08-15-2023

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